4-Fluoro-4'-methoxybiphenyl
Overview
Description
4-Fluoro-4’-methoxybiphenyl is a chemical compound with the molecular formula C13H11FO . It is also known by its CAS number 450-39-5 .
Molecular Structure Analysis
The molecular weight of 4-Fluoro-4’-methoxybiphenyl is 202.23 g/mol . The exact mass is 202.079393 g/mol . The structure of the compound includes a biphenyl core with a fluoro group on one ring and a methoxy group on the other .Physical And Chemical Properties Analysis
The melting point of 4-Fluoro-4’-methoxybiphenyl is between 87.3-87.8 °C . The predicted boiling point is 298.1±23.0 °C, and the predicted density is 1.105±0.06 g/cm3 .Scientific Research Applications
Gas Chromatography Mass Spectrometry : Tulp, Olie, and Hutzinger (1977) explored the gas chromatographic properties and mass spectra of several fluoro-, chloro-, and bromomethoxy-biphenyls. This research is pivotal for understanding the behavior of compounds like 4-Fluoro-4'-methoxybiphenyl in metabolic experiments and their subsequent identification through mass spectrometry (Tulp, Olie, & Hutzinger, 1977).
Alzheimer's Disease Research : Kepe et al. (2006) utilized a derivative of 4-Fluoro-4'-methoxybiphenyl in PET imaging for studying serotonin 1A receptors in the brains of Alzheimer's disease patients. This application is significant in understanding the pathology of Alzheimer's and potentially developing diagnostic tools (Kepe et al., 2006).
Fluorescence Quenching Studies : Geethanjali et al. (2015) examined the fluorescence quenching properties of 4-Fluoro-4'-methoxybiphenyl and similar compounds. Such studies are important for developing new fluorescent materials and understanding their interaction with other chemicals (Geethanjali et al., 2015).
Development of Fluorescence Probes : Gabe et al. (2006) synthesized derivatives of 4-Fluoro-4'-methoxybiphenyl to improve solubility in aqueous solutions and explore their potential as novel fluorescence probes. This has implications in biochemical sensing and imaging (Gabe et al., 2006).
Investigation of Biological Activity : Rosenblum et al. (1998) discussed a compound incorporating 4-Fluoro-4'-methoxybiphenyl, highlighting its potential in cholesterol absorption inhibition. Such research contributes to understanding the biological activities of these compounds (Rosenblum et al., 1998).
Proton Exchange Membranes Research : Kim, Robertson, and Guiver (2008) utilized a derivative of 4-Fluoro-4'-methoxybiphenyl in synthesizing new sulfonated polymers for use in proton exchange membranes, relevant in fuel cell technology (Kim, Robertson, & Guiver, 2008).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s possible that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
One study suggests that similar compounds may be involved in the degradation pathway of 4,4-difluorobiphenyl . More research is needed to confirm these findings and to understand the downstream effects of these pathway alterations.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
It’s possible that the compound could have a variety of effects depending on its targets and the biochemical pathways it affects .
properties
IUPAC Name |
1-fluoro-4-(4-methoxyphenyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-15-13-8-4-11(5-9-13)10-2-6-12(14)7-3-10/h2-9H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHJIGXCDCZLTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-4'-methoxybiphenyl |
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